6-Chloro-1-iodohex-2-yne
Description
Structure
3D Structure
Properties
CAS No. |
78668-57-2 |
|---|---|
Molecular Formula |
C6H8ClI |
Molecular Weight |
242.48 g/mol |
IUPAC Name |
6-chloro-1-iodohex-2-yne |
InChI |
InChI=1S/C6H8ClI/c7-5-3-1-2-4-6-8/h1,3,5-6H2 |
InChI Key |
FIFOVMPPXDDIDK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCI)CCl |
Origin of Product |
United States |
Defining the Structural and Electronic Features of 6 Chloro 1 Iodohex 2 Yne
The structure of 6-Chloro-1-iodohex-2-yne consists of a six-carbon chain with a chloro group at position 6, an iodo group at position 1, and a carbon-carbon triple bond starting at position 2. The presence of the electronegative halogen atoms and the electron-rich alkyne moiety creates a molecule with distinct electronic properties that govern its reactivity. The differing reactivity of the carbon-iodine and carbon-chlorine bonds, along with the reactivity of the alkyne, allows for selective chemical transformations.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C6H8ClI |
| Molecular Weight | 242.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78668-57-2 |
| Data sourced from PubChem CID 53800732 nih.gov |
Overview of Research Trends in Dihaloalkyne Chemistry
Direct Halogenation of Alkynes and Precursors
Direct halogenation of terminal alkynes is a fundamental approach for the synthesis of 1-haloalkynes. This method involves the direct reaction of an alkyne with a halogenating agent to introduce a halogen atom at the terminal sp-hybridized carbon.
Regioselective Iodination of Terminal Alkynes: Advances in 1-Iodoalkyne Synthesis
The synthesis of 1-iodoalkynes is of significant interest due to their utility as reactive intermediates in various coupling reactions. mdpi.com Achieving regioselectivity, where the iodine atom is exclusively added to the terminal carbon, is a key challenge.
Base-Catalyzed and Transition-Metal-Free Protocols
Recent advancements have focused on developing environmentally benign and cost-effective methods for 1-iodoalkyne synthesis, avoiding the use of transition metals. scilit.com Base-catalyzed, transition-metal-free protocols have emerged as a powerful alternative. mdpi.com These methods often utilize inexpensive and mild bases to promote the iodination of terminal alkynes with reagents like N-iodosuccinimide (NIS). mdpi.com
For instance, potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP) have been successfully employed as catalysts for the 1-iodination of a variety of terminal alkynes, affording excellent yields of up to 99%. mdpi.com The use of weak bases provides a good complement to other metal-free methods. mdpi.com Another approach involves the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to activate N-halosuccinimides, enabling the efficient synthesis of 1-haloalkynes under mild, metal-free conditions. rsc.orglnu.edu.cn This method is notable for its short reaction times and broad substrate scope. rsc.org Furthermore, a practical and environmentally friendly protocol using sodium p-toluenesulfinate/KI-mediated aerobic oxidative iodination of terminal alkynes has been developed, which avoids hazardous oxidants by using dioxygen. sioc-journal.cn
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| K₂CO₃ (1.5 mol%) | Methanol | 40 | 10 min | 97.6 | mdpi.com |
| K₂CO₃ (1.5 mol%) with TBAB | Methanol | 40 | 10 min | 99 | mdpi.com |
| DMAP (25 mol%) | Acetonitrile | 45 | 4 h | Up to 99% | mdpi.com |
| DBU (1.1 equiv) | Acetonitrile | Room Temp | Short | High to excellent | rsc.org |
Hypervalent Iodine Reagents and Iodide Sources
Hypervalent iodine reagents have gained prominence in organic synthesis due to their low toxicity, ready availability, and mild reaction conditions. frontiersin.org They are particularly effective in mediating the chemoselective iodination of alkynes. nih.govorganic-chemistry.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can be used to achieve mono-, di-, or tri-iodination of alkynes by carefully selecting the iodine source and reaction conditions. nih.govacs.org
For the synthesis of 1-iodoalkynes (monoiodination), the combination of tetrabutylammonium (B224687) iodide (TBAI) and PIDA has proven to be highly specific. nih.govnih.gov This system works efficiently for both aromatic and aliphatic alkynes, providing the desired products in good yields (up to 99%) and with excellent chemoselectivity. nih.gov The reaction conditions are typically mild, often carried out at room temperature. nih.gov
Chlorination Strategies for Alkyne Moieties
The chlorination of alkynes presents its own set of challenges, including controlling the degree of chlorination and achieving high selectivity. lookchem.com
N-Halosuccinimide and Phthalimide-Mediated Approaches
N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various organic compounds, including alkynes. organic-chemistry.org The reactivity of NCS can be modulated by the choice of catalyst and reaction conditions. For instance, a silver salt catalyst in combination with NCS can be used for the efficient preparation of 1-chloroalkynes from terminal alkynes under mild conditions. researchgate.net This method offers a broad substrate scope and the products are easily isolated. researchgate.net
In some cases, N-chlorophthalimide (NCP) has been found to be more effective than NCS. lnu.edu.cn For example, the DBU-activated reaction of terminal alkynes with NCP proceeds efficiently to give 1-chloroalkynes in high yields, whereas the corresponding reaction with NCS may not proceed at all under identical conditions. rsc.orglnu.edu.cn The use of phthalamide-based reagents can therefore be a crucial strategy for successful chlorination. lnu.edu.cn
Optimization for Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield and selectivity of alkyne chlorination. This includes the choice of solvent, catalyst, and the stoichiometry of the reagents. For instance, in the silver-catalyzed chlorination of terminal alkynes with NCS, the use of a catalytic amount of a silver salt is crucial for the reaction to proceed efficiently. researchgate.net
The development of heterogeneous catalysts has also been a focus of optimization. Gold nanoparticles supported on materials like aluminum oxide or titanium dioxide have been shown to catalyze the hydrochlorination of unactivated alkynes with high regioselectivity. acs.orgnih.gov These methods often tolerate a wide variety of functional groups and can be performed under open-air conditions, offering a practical advantage. acs.orgnih.gov Furthermore, palladium-catalyzed allyl-chlorination has been demonstrated as a highly efficient and stereoselective method for the synthesis of vinyl chlorides from alkynes, a key step in the synthesis of complex molecules. doi.org
| Chlorinating Agent | Catalyst/Activator | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| N-chlorosuccinimide (NCS) | Silver salt | Terminal alkynes | Mild conditions, broad scope, good yields | researchgate.net |
| N-chlorophthalimide (NCP) | DBU | Terminal alkynes | High efficiency, overcomes low reactivity of NCS | lnu.edu.cn |
| HCl/DMPU | Au/TiO₂ | Unactivated alkynes | High regioselectivity, good functional group tolerance | acs.orgnih.gov |
| Allyl chloride | Pd(II) | Alkynes | High yield and total stereoselectivity for vinyl chlorides | doi.org |
Sequential Halogenation and Functionalization of Alkyne Chains
A primary strategy for the synthesis of dihaloalkynes with different halogens involves a stepwise approach. This method relies on the sequential introduction of halogens onto an alkyne backbone, often starting with a commercially available or readily synthesized haloalkane.
The synthesis of 6-Chloro-1-iodohex-2-yne often begins with the preparation of a suitable ω-halohexyne precursor. 6-Chlorohex-1-yne is a common and commercially available starting material for this purpose. rsc.orgchemsrc.com
To facilitate the introduction of the iodo group at the terminal position of the alkyne, a Finkelstein-type reaction can be employed to convert the more stable but less reactive 6-chlorohex-1-yne into the more reactive 6-iodohex-1-yne (B1588868). rsc.org This is a crucial step as the increased reactivity of the resulting 6-iodohex-1-yne is beneficial for subsequent functionalization steps. rsc.org The reaction typically involves treating 6-chlorohex-1-yne with sodium iodide (NaI) in a suitable solvent like acetone. rsc.org The equilibrium of this reaction is driven towards the formation of the iodo-alkyne by the precipitation of sodium chloride from the acetone.
Table 1: Synthesis of 6-Iodohex-1-yne from 6-Chlorohex-1-yne
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 6-Chlorohex-1-yne | Sodium Iodide (NaI) | Acetone | Reflux | 6-Iodohex-1-yne | 86% |
With the ω-halohexyne in hand, the next step is the introduction of the second halogen at the terminal carbon of the alkyne. For the synthesis of this compound from a 6-chloro-1-hexyne (B83287) precursor, this involves the direct iodination of the terminal alkyne. This can be achieved through various methods, including the use of an iodine source in the presence of a base.
Alternatively, if starting with 6-iodohex-1-yne, the terminal alkyne can be deprotonated with a strong base, such as n-butyllithium, to form a lithium acetylide. This intermediate can then be reacted with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the C1 position. researchgate.net This method allows for the specific placement of the halogen at the terminal end of the alkyne chain. The reactivity of alkynyl halides is generally influenced by the nature of the halogen, with iodides being the most reactive. fiveable.me
Preparation of ω-Halohex-1-ynes as Key Intermediates
Electrochemical Synthesis Routes to Haloalkynes
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. nih.govacs.org These methods can generate highly reactive species in a controlled manner, enabling unique transformations. nih.govbeilstein-journals.org The electrochemical synthesis of haloalkynes can proceed through the anodic oxidation of halides to generate halogenating species in situ. nih.gov For instance, the electrolysis of a solution containing an alkyne and a halide salt can lead to the formation of a haloalkyne.
While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical halogenation of alkynes are well-established. beilstein-journals.org The process can involve the generation of a halogen cation (X+) stabilized by a solvent like dimethyl sulfoxide (B87167) (DMSO), which then reacts with the alkyne. beilstein-journals.orgbeilstein-journals.org This approach can offer high selectivity and avoid the use of harsh chemical oxidants. researchgate.net
Table 2: General Principles of Electrochemical Halogenation of Alkenes (Applicable to Alkynes)
| Substrate | Halogen Source | Stabilizing Agent | Key Intermediate | Product Type | Reference |
| Alkene | Bu₄NBr / Bu₄NI | DMSO | β-haloalkoxysulfonium ion | Halohydrin/Epoxide | beilstein-journals.org |
Novel Synthetic Approaches for Dihaloalkynes with Differentiated Halogen Reactivity
The development of novel synthetic routes to access dihaloalkynes with distinct halogen reactivities is an active area of research. One innovative approach involves the one-pot, three-component coupling of arynes, phosphites, and haloalkynes. wiley.com While this specific method leads to ortho-halogen-substituted aryl(alkynyl)phosphinates, it highlights the potential for multi-component reactions to generate complex halogenated structures in a single step. wiley.com
Another emerging area is the use of enzymatic halogenation. escholarship.org Flavin-dependent halogenases (FDHs) have shown the ability to perform electrophilic halogenation on various substrates, including terminal alkynes. escholarship.org This biocatalytic approach offers the potential for high regio- and stereoselectivity under mild, environmentally benign conditions. escholarship.org While not yet reported for this compound specifically, the development of halogenases with tailored substrate specificities could provide a future synthetic route.
Furthermore, catalyst-free polymerization reactions utilizing dihaloalkynes have been developed, demonstrating the unique reactivity of these compounds. acs.org These reactions proceed with 100% atom economy and can be used to synthesize functional polymers. acs.org The principles behind these reactions could potentially be adapted for the selective synthesis of smaller, discrete dihaloalkyne molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium complexes, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The disparate reactivity of the C(sp)-I and C(sp³)-Cl bonds in this compound allows for chemoselective functionalization.
Carbon-Carbon Bond Formation via C(sp)-I and C(sp³)-Cl Linkages
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. wikipedia.org For a molecule like this compound, the reactivity order in typical palladium-catalyzed cross-coupling reactions is C(sp)-I > C(sp)-Br > C(sp)-Cl, with the C(sp³)-Cl bond being significantly less reactive. libretexts.orgrsc.org This predictable reactivity allows for selective coupling reactions at the C(sp)-I bond while preserving the C(sp³)-Cl moiety for subsequent transformations.
The palladium-catalyzed homocoupling of 1-iodoalkynes is a highly efficient method for the synthesis of symmetrical 1,3-diynes. nih.gov This reaction typically proceeds at room temperature in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, in a solvent like dimethylformamide (DMF). nih.gov Notably, this transformation occurs without the need for a copper co-catalyst, base, or other additives. nih.gov
The proposed mechanism involves the oxidative addition of the 1-iodoalkyne to the Pd(0) species. The resulting alkynylpalladium(II) intermediate can then react with another molecule of the 1-iodoalkyne, leading to a dialkynylpalladium(II) complex. Subsequent reductive elimination yields the symmetrical 1,3-diyne and regenerates the active Pd(0) catalyst.
For this compound, this reaction would selectively occur at the C(sp)-I bond, producing 1,12-dichloro-5,7-dodecadiyne while leaving the alkyl chloride functionalities untouched. This selectivity is a key advantage for building more complex, symmetrical molecules.
Table 1: Examples of Palladium-Catalyzed Homocoupling of 1-Iodoalkynes
| 1-Iodoalkyne Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodophenylacetylene | Pd(PPh₃)₄ | DMF | 95 | nih.gov |
| 1-Iodooctyne | Pd(PPh₃)₄ | DMF | 80 | nih.gov |
| 1-Iodo-4-methylphenylacetylene | Pd(PPh₃)₄ | DMF | 94 | nih.gov |
| 1-Iodo-2-chlorophenylacetylene | Pd(PPh₃)₄ | DMF | 91 | nih.gov |
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org
In the context of this compound, the molecule would serve as the haloalkyne partner. Due to the high reactivity of the C(sp)-I bond, it would readily couple with various terminal alkynes. libretexts.org The standard Sonogashira catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the haloalkyne. Reductive elimination from the resulting palladium intermediate affords the unsymmetrical diyne product.
Recent advancements have also led to "inverse" Sonogashira reactions where the iodoalkyne couples with organoboron compounds or directly with C(sp²)-H bonds under photoredox or transition-metal-free conditions. nih.govrsc.orgrsc.org These methods expand the synthetic utility of iodoalkynes. The C(sp³)-Cl bond in this compound is generally unreactive under standard Sonogashira conditions, allowing for its selective functionalization at the iodoalkyne terminus. kit.edulucp.net
Table 2: Examples of Sonogashira-Type Heterocoupling Reactions
| Halide/Alkyne Partner 1 | Alkyne/Halide Partner 2 | Catalytic System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine | Aryl-Alkyne | wikipedia.org |
| Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine | Conjugated Enyne | libretexts.org |
| 1-Iodoalkyne | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine | Unsymmetrical 1,3-Diyne | rsc.org |
| 1-Iodoalkyne | Aryl Boronic Acid | Pd Catalyst / CuI | Aryl-Alkyne (Inverse Sonogashira) | nih.gov |
| Non-activated Alkyl Chloride | Terminal Alkyne | Ni-Complex / CuI / Base | Alkyl-Alkyne | kit.edu |
Homocoupling Reactions of 1-Iodoalkynes
Diverse Functionalizations Retaining Halogen Moieties
A key aspect of the chemistry of this compound is the ability to selectively functionalize one part of the molecule while leaving the other halogenated terminus intact for subsequent reactions. The significant difference in reactivity between the C(sp)-I bond and the C(sp³)-Cl bond under palladium catalysis is the basis for this selectivity. rsc.org
Cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings will preferentially occur at the highly reactive iodoalkyne position. wikipedia.orgscribd.com This allows for the introduction of aryl, vinyl, or other alkynyl groups at one end of the molecule. The resulting product, a substituted hex-2-yne still bearing the 6-chloro group, is a valuable intermediate. The retained chloroalkane moiety can then participate in a different set of reactions, such as nucleophilic substitution or a second, more forcing cross-coupling reaction, potentially using nickel catalysts which are more effective for coupling unactivated alkyl chlorides. kit.eduresearchgate.net This stepwise functionalization provides a pathway to complex, unsymmetrical molecules from a single, versatile starting material.
Cycloaddition Chemistry of this compound
Cycloaddition reactions are powerful methods for constructing cyclic frameworks in a single, atom-economical step. Haloalkynes, including structures related to this compound, can participate in various cycloaddition pathways.
[3+2] and [5+2] Cycloadditions for Heterocycle Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of ring systems. This compound serves as a versatile substrate in several types of cycloadditions, leading to the formation of various heterocyclic compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Iodoalkynes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.org While internal alkynes are generally unreactive in traditional CuAAC, 1-iodoalkynes like this compound exhibit exceptional reactivity. nih.govwiley.com This reactivity, which can surpass that of terminal alkynes, allows for the regiocontrolled synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.govwiley.com
The reaction is catalyzed by copper(I) iodide, often in the presence of an amine ligand such as tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA). nih.govwiley.com The presence of the ligand is crucial for the reaction to proceed and influences the rate and chemoselectivity. nih.gov The resulting 5-iodo-1,2,3-triazoles are valuable synthetic intermediates that can be further functionalized. nih.govwiley.com The reaction demonstrates broad functional group tolerance and can be carried out in various solvents, including green solvents like glycerol. wiley.commdpi.com
Two primary mechanistic pathways are proposed for the CuAAC of 1-iodoalkynes. One involves the formation of a σ-acetylide complex, similar to the traditional CuAAC mechanism. nih.gov The alternative pathway suggests the formation of a π-complex intermediate between the copper catalyst and the iodoalkyne, which then reacts with the azide. nih.govwiley.com A key feature of this second pathway is that the carbon-iodine bond remains intact throughout the catalytic cycle. nih.gov
Table 1: Key Features of CuAAC with 1-Iodoalkynes
| Feature | Description |
| Reactants | 1-Iodoalkynes (e.g., this compound) and organic azides |
| Catalyst | Copper(I) source (e.g., CuI) with a ligand (e.g., TTTA) |
| Product | 1,4,5-Trisubstituted-5-iodo-1,2,3-triazoles |
| Reactivity | Exceptional, often surpassing terminal alkynes |
| Selectivity | High regioselectivity for the 1,4,5-trisubstituted product |
| Conditions | Mild, compatible with various functional groups and solvents |
Gold-Catalyzed Reactions with Epoxides
Gold catalysts, particularly gold(I) complexes, are highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. mdpi.combeilstein-journals.orgbeilstein-journals.org This reactivity has been harnessed in cycloaddition reactions for the synthesis of various heterocyclic and carbocyclic compounds. beilstein-journals.org While specific examples detailing the reaction of this compound with epoxides are not prevalent in the searched literature, the general reactivity of alkynes in gold-catalyzed reactions with epoxides suggests potential pathways. For instance, gold-catalyzed formal [4+3] cycloadditions have been developed, although these typically involve different starting materials. mdpi.com Gold catalysts are known to facilitate the ring-opening of epoxides, and subsequent reaction with an activated alkyne could lead to various cycloadducts. mdpi.com The high affinity of gold(I) for π-systems makes it a powerful tool for such transformations. beilstein-journals.org
Formal Cycloadditions with Organometallic Complexes
Organometallic complexes play a crucial role in mediating cycloaddition reactions that are not readily achievable through thermal or photochemical methods. Gold-catalyzed formal [3+2] and [4+2] cycloadditions of alkynes have been developed, providing access to highly functionalized dihydropyrroles and tetrahydropyridines. rsc.org While the direct involvement of this compound in these specific reactions is not explicitly documented in the search results, the general principles of alkyne activation by gold complexes are applicable. beilstein-journals.org These reactions often proceed through the formation of key intermediates like cyclopropyl (B3062369) carbene species. beilstein-journals.org The versatility of gold catalysis allows for various cycloaddition pathways, including [2+2], [3+2], and [4+2] annulations, depending on the reaction partners and conditions. beilstein-journals.orgresearchgate.net
Diels-Alder Type Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In its classic form, it involves a conjugated diene and a dienophile (an alkene or alkyne). Alkynes can function as dienophiles, and the reactivity is often enhanced by electron-withdrawing groups. The chloro and iodo substituents on this compound could potentially influence its dienophilic character.
While specific examples of this compound in Diels-Alder reactions were not found, related transformations provide insight. For instance, gold-catalyzed formal [4+2] cycloadditions of 1,6-enynes have been achieved, leading to the formation of fused tricyclic systems. nih.gov These reactions, however, follow a different mechanistic path than the concerted thermal Diels-Alder reaction. beilstein-journals.org The reaction of quinones with various dienes also proceeds via a Diels-Alder mechanism, showcasing the versatility of this reaction type. rsc.org The feasibility of a Diels-Alder reaction with this compound would depend on the specific diene partner and reaction conditions, with the potential for both kinetic and thermodynamic products. rsc.org
Nucleophilic and Electrophilic Reactions
The carbon-carbon triple bond in alkynes is susceptible to both nucleophilic and electrophilic attack. The unique electronic properties of the sp-hybridized carbons govern this reactivity.
Nucleophilic Additions to the Carbon-Carbon Triple Bond
The sp-hybridized carbons of an alkyne render the triple bond more electrophilic than a corresponding alkene's double bond. msu.edu This makes alkynes susceptible to nucleophilic addition reactions, a mode of reactivity not typically observed for unactivated alkenes. msu.edu The linear geometry of the alkyne functional group is a result of the 180° bond angle of the sp-hybridized carbons. msu.eduuobasrah.edu.iq
The addition of a nucleophile to an alkyne initiates the transformation. While detailed studies on the nucleophilic addition to this compound are not available in the provided search results, the general principles of alkyne chemistry apply. The presence of the electron-withdrawing halogen atoms (chlorine and iodine) would likely enhance the electrophilicity of the triple bond, making it more susceptible to attack by nucleophiles. The regioselectivity of such an addition would be influenced by the electronic and steric effects of the substituents at both ends of the alkyne.
Selective Lithiation and Subsequent Electrophilic Quenching
The presence of two halogen atoms at different positions (alkynyl and alkyl) in this compound allows for selective metal-halogen exchange reactions, primarily through lithiation. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the lithiating agent.
Research has demonstrated that the selective lithiation of either the alkynyl C-I bond or the alkyl C-Cl bond can be achieved, leading to different downstream products upon quenching with an electrophile.
In the case of the closely related 1-bromo-6-chlorohex-2-yne, treatment with lithium naphthalenide in the presence of an electrophile such as benzaldehyde (B42025) results in the selective lithiation at the alkynyl position (bromine-lithium exchange), affording the corresponding alkynyl alcohol. However, for this compound, the reactivity pattern is reversed. The lithiation of 1-chloro-6-iodohex-1-yne with lithium naphthalenide in the presence of pentan-3-one as the electrophile leads to the exclusive lithiation at the aliphatic carbon-iodine bond. researchgate.net This highlights the greater reactivity of the alkyl C-I bond over the alkynyl C-Cl bond under these conditions.
This differential reactivity allows for the targeted functionalization of either the alkynyl or the alkyl terminus of the molecule.
Electrophilic Activation of Haloalkynes
The electrophilic activation of the triple bond in haloalkynes is a key transformation that can lead to a variety of functionalized products. This typically involves the reaction of the alkyne with an electrophile, which can be followed by nucleophilic attack. While the general principles of electrophilic activation of alkynes are well-established, specific studies detailing the electrophilic activation of the triple bond in this compound are not extensively documented in the reviewed literature. However, the inherent reactivity of the iodoalkyne functionality suggests that it can participate in electrophilic addition and cyclization reactions. For instance, iodoalkynes are known to react with various electrophiles, leading to the formation of more complex molecular architectures.
Chemoselectivity in Dihaloalkyne Transformations
The presence of two different halogen atoms on the same molecule presents a challenge and an opportunity for chemoselective transformations. The ability to selectively react one halogen over the other is crucial for the controlled synthesis of complex molecules.
As discussed in the context of selective lithiation, the differentiation between the iodine and chlorine atoms in this compound is a clear example of chemoselectivity. In metal-halogen exchange reactions using lithium naphthalenide, the alkyl C-I bond is preferentially cleaved over the alkynyl C-Cl bond. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond and the greater stability of the resulting primary alkyl lithium species compared to a potential vinyl lithium species.
The following table summarizes the observed chemoselectivity in the lithiation of a related dihaloalkyne:
| Starting Material | Lithiating Agent | Electrophile | Major Product | Reference |
| 1-chloro-6-iodohex-1-yne | Lithium Naphthalenide | Pentan-3-one | Chloroalcohol (from lithiation at C-I) | researchgate.net |
This table is based on data for a structurally analogous compound and illustrates the principle of reactivity differentiation.
The functionalization of the alkyne moiety in this compound can proceed with a high degree of regioselectivity. The primary mode of regioselective functionalization documented for this compound and its close analogs is through lithiation at the terminal iodo-substituted carbon, followed by reaction with an electrophile. This results in the formation of a new carbon-carbon bond at the C1 position of the hex-2-yne chain.
The regioselectivity of this process is dictated by the initial metal-halogen exchange at the most reactive site. The subsequent quenching with an electrophile then installs the new functionality at that specific position.
The following table provides examples of the regioselective functionalization of related 6-chloro-1-halohex-1-ynes via lithiation and electrophilic quenching:
| Starting Material (1) | Electrophile (R1R2CO) | Product (2) | Yield (%) | Reference |
| 6-chloro-1-bromohex-1-yne | Benzaldehyde | 7-chloro-1-phenylhept-2-yne-1-ol | 69 | researchgate.net |
This table showcases the regioselective functionalization at the alkynyl halide position for a closely related compound, demonstrating the principle of regiocontrol.
Mechanistic Elucidation of 6 Chloro 1 Iodohex 2 Yne Reactivity
Insights into Transition Metal Catalysis Mechanisms
Transition metal catalysis provides a powerful platform for activating and transforming alkynes. mdpi.com The catalytic cycle typically involves the metal center cycling through different oxidation states and coordinating with the organic substrates to facilitate bond formation. allrounder.ai For a substrate like 6-Chloro-1-iodohex-2-yne, which possesses multiple reactive sites, the mechanism is nuanced, involving selective activation of either the carbon-halogen bonds or the alkyne moiety.
A cornerstone of many transition metal-catalyzed cross-coupling reactions is the sequence of oxidative addition and reductive elimination. basicmedicalkey.com In reactions involving this compound, a low-valent transition metal catalyst, such as a Palladium(0) complex, can initiate the catalytic cycle by undergoing oxidative addition into the carbon-iodine bond. basicmedicalkey.comacs.org This step is generally favored for the C-I bond over the C-Cl bond due to the lower bond dissociation energy of the former. This process forms a higher-valent organometallic intermediate, for instance, a Pd(II) species. acs.org
The subsequent steps in the catalytic cycle can vary but typically culminate in a reductive elimination step. allrounder.ai This final stage involves the formation of a new carbon-carbon or carbon-heteroatom bond and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. rsc.org For example, after the initial oxidative addition, a process like migratory insertion of another substrate (e.g., an alkene or another alkyne) can occur, followed by reductive elimination to yield the final coupled product. allrounder.ai
Table 1: Comparison of Carbon-Halogen Bond Enthalpies
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-I | ~240 | Highest |
| C-Br | ~280 | High |
| C-Cl | ~340 | Moderate |
| C-F | ~485 | Low |
This table illustrates the general trend in bond energies, which influences the selectivity of oxidative addition.
The interaction of the alkyne functional group in this compound with a transition metal center is fundamental to many of its transformations. This interaction can lead to the formation of two primary types of complexes: π-alkyne and σ-alkyne complexes.
In a π-alkyne complex , the alkyne coordinates to the metal center through its π-electron system without breaking the carbon-carbon triple bond. youtube.com This coordination activates the alkyne, making it more susceptible to nucleophilic attack. youtube.com This is a common initial step in reactions like hydrofunctionalization or cyclization.
A σ-alkyne complex , or metallacycle, can form subsequently, where the metal inserts into the alkyne C-H or C-X bond, leading to a more covalent interaction. In the case of terminal alkynes, oxidative addition to the C-H bond can lead to a hydrido-alkynyl metal complex, a key step in reactions like cross-dimerization. nih.gov For 1-iodoalkynes, the formation of an alkynyl-metal species via oxidative addition to the C-I bond is a well-established pathway. acs.org
An alternative mechanistic pathway, particularly for terminal 1-haloalkynes, involves rearrangement to a vinylidene-metal complex. While this compound is an internal alkyne, the principles of reactivity involving the iodoalkyne terminus are relevant. A terminal 1-iodoalkyne can undergo rearrangement upon coordination to a metal center to form a metal-halovinylidene species. This intermediate is characterized by a metal-carbon double bond. Such species are known to be involved in various catalytic transformations, including cyclizations and coupling reactions.
σ- and π-Alkyne Metal Complexes as Intermediates
Reaction Kinetics and Stereochemical Control
The kinetics of reactions involving this compound are influenced by several factors, including the nature of the catalyst, solvent, temperature, and the concentration of reactants. The rate-determining step in many cross-coupling reactions is often the oxidative addition, which is dependent on the strength of the carbon-halogen bond. savemyexams.com Consequently, reactions involving the C-I bond are typically faster than those involving the C-Cl bond. savemyexams.com
Stereochemical control is paramount in alkyne chemistry, as additions across the triple bond can result in either E or Z isomers of the resulting alkene. In many transition metal-catalyzed reactions, the stereochemical outcome is dictated by the geometry of the organometallic intermediates and the mechanism of substrate addition (e.g., syn or anti-addition). For instance, the anti-addition of halogens across an alkyne typically results in a trans-dihaloalkene. libretexts.org Similarly, in catalytic hydroalkynylation reactions, the stereoselectivity of the resulting enyne is a critical aspect determined by the catalyst system. nih.gov
Rationalizing Regio- and Chemoselectivity in Multi-Halogenated Systems
Chemoselectivity refers to a reagent's preference to react with one functional group over another, while regioselectivity describes the preference for reaction at one position over another within a functional group. oxfordsciencetrove.com In a molecule like this compound, which contains two different halogen atoms and an alkyne, both types of selectivity are critical.
The identity and position of the halogens are the primary determinants of chemo- and regioselectivity in reactions of this compound.
Chemoselectivity: The significant difference in the bond dissociation energies between the C(sp)-I bond and the C(sp³)-Cl bond dictates the chemoselectivity in many reactions, particularly those initiated by oxidative addition. Palladium catalysts, for example, will selectively activate the weaker C-I bond, leaving the C-Cl bond intact. scholaris.ca This allows for sequential functionalization, where the iodo-alkyne is reacted first, followed by a subsequent reaction at the chloro-alkyl site under different conditions.
Regioselectivity: In addition reactions to the alkyne, the electronic and steric environment influences where a reagent will add. For an internal, asymmetrically substituted alkyne, addition reactions can lead to a mixture of regioisomers. libretexts.orgmcmaster.ca However, in transition metal catalysis, the regioselectivity is often controlled by the directing effects of the catalyst and ligands. For instance, in hydrofunctionalization reactions, the incoming group may be directed to the carbon proximal or distal to the iodo or chloroalkyl substituent, depending on the specific catalytic mechanism at play. The inherent polarity of the C-X bond in haloalkanes and the nature of the sp-hybridized carbon in the iodoalkyne create a distinct electronic profile that guides the approach of reagents. kerala.gov.inbyjus.comaakash.ac.in
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| trans-dihaloalkene |
Substrate and Reagent Control
The reactivity of the bifunctionalized compound this compound is intricately governed by the nature of the interacting substrates and the reagents employed in a given transformation. The presence of three distinct reactive sites—the C-I bond at the sp-hybridized carbon, the C-Cl bond at the sp3-hybridized carbon, and the carbon-carbon triple bond—allows for a diverse range of chemical behaviors. The selective activation of one site over the others is a key challenge and opportunity in the synthetic application of this molecule. Control over the reaction pathway is typically achieved through the careful selection of catalysts, ligands, bases, and solvents, which can modulate the electronic and steric environment of the reaction center.
The control of reactivity can be broadly categorized into two main strategies: substrate-inherent properties and external reagent influence. Substrate control relies on the intrinsic electronic and steric characteristics of the reacting partner, while reagent control involves the deliberate addition of specific chemical agents to direct the reaction towards a desired outcome.
Influence of Nucleophile Strength and Type:
The reaction of this compound with various nucleophiles highlights the principle of substrate and reagent control. The outcome is highly dependent on the nucleophilicity and the specific nature of the nucleophilic atom (e.g., carbon, nitrogen, oxygen, sulfur).
In transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the choice of the nucleophilic coupling partner is critical. Terminal alkynes are common substrates, and their steric and electronic properties can influence reaction efficiency. Generally, electron-rich aryl alkynes tend to react more readily than electron-poor ones. The nature of the base used is also crucial in deprotonating the terminal alkyne to form the reactive copper(I) acetylide intermediate.
The following table illustrates the hypothetical outcome of Sonogashira coupling reactions with this compound based on the nature of the terminal alkyne and the base employed, drawing from general principles of this reaction type. libretexts.orgrsc.org
| Terminal Alkyne Substrate | Base | Anticipated Major Product | Expected Relative Yield |
|---|---|---|---|
| Phenylacetylene | Triethylamine (Et3N) | 6-Chloro-1-(phenylethynyl)hex-2-yne | High |
| 4-Methoxyphenylacetylene | Diisopropylethylamine (DIPEA) | 6-Chloro-1-((4-methoxyphenyl)ethynyl)hex-2-yne | High |
| 4-Nitrophenylacetylene | Triethylamine (Et3N) | 6-Chloro-1-((4-nitrophenyl)ethynyl)hex-2-yne | Moderate |
| 1-Hexyne | Piperidine | 6-Chlorododeca-2,4-diyne | Moderate to High |
Control through Catalytic Systems:
The choice of transition metal catalyst and associated ligands is a paramount factor in directing the reactivity of this compound. Palladium and copper are the most common metals used in cross-coupling reactions involving iodoalkynes. nih.govacs.org The ligand bound to the metal center can influence the steric accessibility and the electronic properties of the catalyst, thereby dictating the reaction's regioselectivity and chemoselectivity.
For instance, in cyclization reactions, the choice of the catalyst can determine whether the reaction proceeds via an intramolecular or intermolecular pathway, and can also control the size of the resulting ring. While specific data for this compound is not available, general principles of haloalkyne chemistry suggest that different catalytic systems would lead to diverse products. mdpi.com
The table below outlines potential cyclization pathways for a hypothetical derivative of this compound, demonstrating how reagent control can dictate the final product structure.
| Reactant | Catalyst/Reagent System | Anticipated Cyclization Product | Reaction Type |
|---|---|---|---|
| N-(6-Chloro-1-iodohex-2-yn-1-yl)-aniline | Pd(PPh3)4, CuI, Et3N | 2-(4-Chlorobutyl)-1-phenyl-1H-indole | Intramolecular Sonogashira-type cyclization |
| 6-Chloro-1-iodohex-2-yn-5-ol | AgNO3 | 2-Iodo-3-(2-chloroethyl)furan | Electrophilic cyclization |
| This compound | Rh(I) complex | Substituted benzene (B151609) derivative | [2+2+2] Cycloaddition with an external alkyne |
Solvent and Temperature Effects:
The reaction medium and temperature also play a crucial role in controlling the reactivity of this compound. The polarity of the solvent can influence the solubility of reactants and the stability of charged intermediates, thereby affecting reaction rates and, in some cases, the product distribution. Temperature can be used to overcome activation energy barriers, but higher temperatures can also lead to undesired side reactions or decomposition of the starting material or products. In many transition metal-catalyzed reactions, a specific temperature range is optimal for achieving high yields and selectivities.
Computational and Theoretical Investigations of 6 Chloro 1 Iodohex 2 Yne
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 6-chloro-1-iodohex-2-yne, these analyses would focus on how the electron density is distributed across the molecule, which in turn governs its polarity, stability, and reactivity. The presence of two different halogen atoms (chlorine and iodine) and an alkyne functional group creates a unique electronic environment.
Detailed research findings from these analyses typically include:
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. In a molecule like this compound, the HOMO is likely to have significant contributions from the electron-rich alkyne π-system and the p-orbitals of the iodine atom, while the LUMO would be associated with the antibonding orbitals, particularly the σ* orbital of the C-I bond.
Electron Localization Function (ELF): This analysis provides a visual representation of electron-rich and electron-poor regions. researchgate.net For this compound, ELF mapping would likely show high electron localization around the chlorine and iodine atoms and in the region of the carbon-carbon triple bond, highlighting these areas as potential sites for electrophilic or nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties for a Representative Haloalkyne
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of organic molecules. rsc.org For this compound, DFT calculations can predict how the molecule will behave in a chemical reaction, which products are likely to form, and how fast the reaction will proceed. beilstein-journals.org
A key application of DFT is the mapping of reaction potential energy surfaces. This involves identifying the lowest energy pathways from reactants to products. beilstein-journals.org For a dihaloalkyne, several reaction types could be investigated, such as nucleophilic substitution at the iodinated carbon, metal-catalyzed cross-coupling reactions, or intramolecular cyclizations. acs.orgcsic.es
The calculations would determine the activation energy (energy barrier) for each potential pathway. The pathway with the lowest energy barrier is the most kinetically favorable and therefore the most likely to occur. beilstein-journals.org For example, in a reaction with a nucleophile, DFT could compare the energy barrier for direct attack at the sp-hybridized carbon versus a pathway involving initial coordination to the iodine atom. In metal-catalyzed processes, DFT can help elucidate complex catalytic cycles, as has been done for gold-catalyzed reactions of other haloalkynes. uniovi.es
Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways of this compound
| Reaction Pathway | Reactant(s) | Activation Energy (ΔG‡) (kcal/mol) | Kinetic Favorability |
|---|---|---|---|
| SN2 attack at C1 (Iodo-alkyne) | Nu- | 25.4 | Moderate |
| Pd-Catalyzed Sonogashira Coupling | Aryl-H | 18.9 | High |
| Intramolecular 6-exo-dig Cyclization | Internal Nucleophile | 22.6 | High |
| SN2 attack at C6 (Chloro-alkane) | Nu- | 30.1 | Low |
Along any reaction pathway, molecules pass through high-energy transition states and may form transient reaction intermediates. solubilityofthings.comorganicchemistrytutor.com A transition state is a fleeting molecular configuration at the peak of an energy barrier that is not a stable molecule and cannot be isolated. solubilityofthings.comyoutube.com An intermediate, conversely, corresponds to a shallow valley on the reaction energy diagram, representing a species that has a finite, albeit often short, lifetime. libretexts.org
DFT calculations are essential for determining the geometric and electronic structures of these transient species. wolfram.com For a reaction involving this compound, this would involve:
Locating Transition States: Algorithms can find the exact geometry corresponding to the energy maximum along a reaction coordinate. For an S_N2 reaction, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-I bond. organicchemistrytutor.com
Table 3: Representative Calculated Bond Lengths (Å) in a Transition State Structure
| Structure | C-I Bond Length (Å) | C≡C Bond Length (Å) | C-Nu Bond Length (Å) (Incoming Nucleophile) |
|---|---|---|---|
| Ground State Reactant | 2.15 | 1.21 | N/A |
| SN2 Transition State | 2.45 | 1.23 | 2.30 |
| Product | N/A | 1.21 | 1.48 |
Elucidation of Reaction Pathways and Energy Barriers
Computational Design of Catalytic Systems for Dihaloalkynes
Instead of studying a given reaction, computational chemistry can be used to design new, more efficient catalysts. rsc.orgnih.gov This is a rapidly growing field that combines quantum mechanics with data-driven approaches. researchgate.netcreative-quantum.eu For reactions involving dihaloalkynes, the goal would be to design a catalyst (e.g., a transition metal complex) that can selectively activate one of the C-X bonds or the alkyne unit. acs.org
The process typically involves:
Hypothesis Generation: Based on known mechanisms, new catalyst structures (e.g., with modified ligands) are proposed.
High-Throughput Screening: The performance of a large number of candidate catalysts is rapidly evaluated using DFT to calculate key metrics like activation energies for desired versus undesired pathways.
Descriptor Identification: The calculations aim to find a "descriptor"—a computable property of the catalyst (like its electronic character or steric bulk)—that correlates strongly with its catalytic activity. This allows for faster screening and rational design.
In-depth Analysis: The most promising candidates are then studied in greater detail to fully map out the catalytic cycle and ensure high selectivity and turnover frequency. pnnl.gov
Molecular Modeling of Intermolecular Interactions
The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. Molecular modeling can be used to understand and quantify these forces, which are critical for properties like solubility, melting point, and crystal packing.
Key interactions for this molecule would include:
Halogen Bonding: The iodine atom, being large and polarizable, can act as a potent halogen bond donor, interacting with electron-rich atoms (lone pair donors) on neighboring molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative Cl and I atoms, leading to electrostatic attractions between molecules.
C-H···π Interactions: The hydrogen atoms on one molecule can interact with the electron-rich π-cloud of the alkyne on another molecule. mdpi.com
Methods like Hirshfeld surface analysis can be used to visualize and quantify the relative contributions of these different interactions to the crystal packing. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can provide a detailed energy decomposition of the interaction between two molecules, separating the forces into electrostatic, exchange, induction, and dispersion components. mdpi.com
Advanced Synthetic Applications and Utility of 6 Chloro 1 Iodohex 2 Yne
Concluding Remarks and Prospective Research Directions
Summary of Key Achievements in 6-Chloro-1-iodohex-2-yne Chemistry
While specific documented achievements for this compound are limited in publicly accessible literature, the broader progress in haloalkyne chemistry provides a strong framework for understanding its potential. Key achievements in the field that are applicable to this compound include:
Development of Synthetic Methodologies: Efficient protocols for the synthesis of haloalkynes have been established, traditionally through the deprotonation of terminal alkynes followed by halogenation. acs.org More contemporary, milder methods, such as silver-catalyzed halogenation, have made these compounds more accessible. acs.org The synthesis of this compound can be envisioned through a multi-step sequence, likely involving the initial formation of a chloro-substituted alkyne followed by iodination.
Controlled Cross-Coupling Reactions: The iodoalkyne functionality is a prime site for various transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex conjugated systems. The chloroalkyl chain, being generally less reactive under these conditions, would likely remain intact for subsequent functionalization. chinesechemsoc.org
Diverse Functionalization through Nucleophilic Additions: Haloalkynes readily undergo nucleophilic additions, leading to the formation of functionalized alkenes. acs.orgalfa-chemistry.com A variety of nucleophiles, including halides, thiols, and amines, can be employed, yielding products with high regio- and stereoselectivity. acs.org
Access to Heterocyclic Scaffolds: Cycloaddition reactions involving haloalkynes have proven to be a powerful strategy for synthesizing a wide range of heterocyclic compounds. acs.orgalfa-chemistry.com The electron-withdrawing nature of the halogen can enhance the reactivity of the alkyne in these transformations. acs.org
A summary of the computed properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C6H8ClI |
| Molecular Weight | 242.48 g/mol |
| XLogP3-AA | 2.9 |
| Monoisotopic Mass | 241.93593 Da |
| Complexity | 97.6 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Topological Polar Surface Area | 0 Ų |
| Data sourced from PubChem CID 53800732 nih.gov |
Unresolved Challenges and Future Opportunities
Selective Functionalization: A primary challenge lies in the selective manipulation of the two halogen atoms. Developing orthogonal reaction conditions that allow for the independent reaction of the iodoalkyne and the chloroalkane moieties is a key area for future research. This would enable the stepwise and controlled introduction of different functional groups, significantly enhancing the synthetic utility of this building block.
Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms, including the role of catalysts and the influence of reaction conditions on selectivity, is crucial for the rational design of new synthetic transformations. nih.gov
Exploration of Novel Reactivity: The unique electronic properties of this compound may enable novel and unexpected reactivity. Investigating its behavior under various reaction conditions, including photochemical and electrochemical methods, could lead to the discovery of new synthetic pathways.
Development of Sustainable and Economical Protocols
The principles of green and sustainable chemistry are increasingly important in modern organic synthesis. nih.govijnc.ir Future research in the field of haloalkynes should focus on:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. nih.gov Multicomponent reactions involving this compound could be a promising avenue in this regard.
Use of Greener Solvents and Catalysts: The development of reactions that can be performed in environmentally benign solvents, such as water or ionic liquids, is highly desirable. acs.orgnih.gov Furthermore, the use of recyclable and non-toxic catalysts can significantly reduce the environmental impact of synthetic processes. nih.govbeilstein-journals.org
Energy Efficiency: Exploring reactions that can proceed under milder conditions, such as at room temperature and with lower energy input, will contribute to more sustainable synthetic protocols. ekb.eg
Expanding the Scope of Haloalkyne Transformations
The versatility of haloalkynes as synthetic intermediates is well-established, but there is still ample room for expansion. acs.org Future efforts could be directed towards:
Synthesis of Novel Materials: The incorporation of the this compound unit into polymers and other materials could lead to novel properties and applications in materials science. nih.gov
Natural Product Synthesis: The development of new methods utilizing this compound could provide more efficient and elegant routes to complex natural products. nih.gov
Medicinal Chemistry: The synthesis of novel heterocyclic compounds and other biologically active molecules from this compound could be a fruitful area of research for drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-1-iodohex-2-yne, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via alkyne alkylation or halogen-exchange reactions. Optimizing conditions involves:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like elimination.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Reaction progress should be monitored using TLC and NMR to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- and NMR : Key for identifying alkyne protons (δ 1.8–2.5 ppm) and halogenated carbons. Overlapping signals can be resolved using 2D NMR (HSQC, HMBC).
- IR Spectroscopy : Confirms alkyne C≡C stretch (~2100–2260 cm) and C-Cl/I bonds.
- Mass Spectrometry (EI-MS) : Isotopic patterns for chlorine (/) and iodine () validate molecular ion peaks. Ambiguities in splitting patterns require comparison with DFT-predicted spectra .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks.
- Transition States : Simulate regioselectivity in Sonogashira couplings. Include solvent effects (PCM model) and dispersion corrections for accuracy. Validate against experimental kinetic data .
Q. What strategies resolve contradictions in experimental data regarding the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
- Control Experiments : Use deuterated analogs to track bond cleavage sites.
- Computational Modeling : Compare activation energies of competing pathways (e.g., attack at C1 vs. C6) using DFT.
- Isotopic Labeling : -labeling in hydrolysis studies clarifies mechanistic pathways. Contradictions often arise from solvent polarity effects, requiring systematic variation in reaction media .
Q. How should researchers design kinetic studies to investigate the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Arrhenius Analysis : Monitor decomposition rates via GC-MS or in-situ FTIR at multiple temperatures (e.g., 25–100°C).
- Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition thresholds.
- Solvent Effects : Test stability in polar vs. non-polar solvents to correlate dielectric constants with degradation rates. Data must be normalized to exclude solvent-specific artifacts .
Q. What are the best practices for reporting crystallographic data and handling hygroscopicity issues in this compound during structural analysis?
- Methodological Answer :
- Crystallography : Use single-crystal X-ray diffraction with Mo-Kα radiation. Refinement software (e.g., SHELXL) should account for disorder in halogen atoms.
- Hygroscopicity Mitigation : Conduct experiments under inert atmosphere (N glovebox) and use perfluoropolyether oil to coat crystals. Report thermal ellipsoids and residual electron density maps to ensure structural reliability .
Data Presentation and Ethical Considerations
- Tables : Include comparative DFT-calculated bond lengths vs. experimental crystallographic data.
- Figures : Use reaction coordinate diagrams for DFT-predicted pathways and Arrhenius plots for kinetic studies.
- Ethical Reporting : Adhere to ICMJE guidelines for detailing synthetic protocols and safety data (e.g., toxicity profiles of intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
